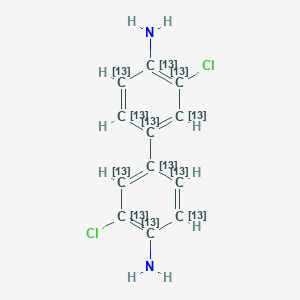
3,3'-Dichlorobenzidine-13C12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3’-Dichlorobenzidine is an organic compound with the formula (C6H3Cl(NH2))2 . The pure compound is pale yellow, but commercial samples are often colored . It is barely soluble in water and is often supplied as a wet paste . It is widely used in the production of diarylide yellow pigments used in the production of printing inks .
Synthesis Analysis
3,3’-Dichlorobenzidine is prepared in two steps from 2-nitrochlorobenzene . The first step involves reduction with zinc in base to afford 2,2’-dichlorodiphenylhydrazine . This intermediate undergoes the benzidine rearrangement to afford 3,3’-dichlorobenzidine . Aqueous solutions of 3,3’-dichlorobenzidine degrade in light to monochloro derivative .Molecular Structure Analysis
The molecular structure of 3,3’-Dichlorobenzidine consists of two benzene rings connected by a carbon-carbon bond, with two chlorine atoms and two amino groups attached to the benzene rings .Chemical Reactions Analysis
The most widely practiced reaction of 3,3’-dichlorobenzidine is its double diazotization . This bis (diazo) intermediate is then coupled to derivatives of acetoacetylaminobenzene (CH3C(O)CH2C(O)NHAr) .Physical And Chemical Properties Analysis
3,3’-Dichlorobenzidine is a gray or purple crystalline solid . It has a molecular weight of 253.13 g/mol . Its melting point is 132 to 133 °C, and its boiling point is 402 °C . It is barely soluble in water .Safety And Hazards
3,3’-Dichlorobenzidine is considered a potential carcinogen . It has been shown to increase the incidence of tumors in animals . Workers handling high levels of 3,3’-Dichlorobenzidine have reported itchy or red skin or rash . 3,3’-Dichlorobenzidine exposure has been associated with an increased risk of bladder cancer in workers who have used 3,3’-Dichlorobenzidine in manufacturing for long periods of time .
properties
IUPAC Name |
4-(4-amino-3-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-2-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWXDEQWWKGHRV-WCGVKTIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)N)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Dichlorobenzidine-13C12 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-[(2R,3R,4S)-5-[(1R)-1,2-dihydroxyethyl]-2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxyoxolan-3-yl]oxyoxolane-3,4-diol](/img/structure/B155655.png)





